molecular formula C22H16Cl2N2O3S2 B2830357 2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 690642-79-6

2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

カタログ番号: B2830357
CAS番号: 690642-79-6
分子量: 491.4
InChIキー: FFKWUKNPQCUVKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway , which governs the development, activation, and proliferation of B-cells. This compound acts through a mechanism of covalent inhibition, where its reactive acrylamide group (prop-2-en-1-yl) forms a permanent covalent bond with a specific cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained and irreversible suppression of its enzymatic activity. By potently inhibiting BTK, this compound effectively blocks downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are essential for B-cell survival and proliferation. Its primary research value lies in the investigation of B-cell malignancies and autoimmune disorders . Researchers utilize this tool compound to elucidate the pathophysiological role of BTK in diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis, providing critical insights for the development of targeted therapeutic strategies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3S2/c1-3-8-26-21(28)19-14(18-7-4-12(2)29-18)10-30-20(19)25-22(26)31-11-17(27)13-5-6-15(23)16(24)9-13/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKWUKNPQCUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Compound 727689-58-9 ():
  • Core: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents :
    • 3,4-Dimethylphenyl group at position 2 (vs. 3,4-dichlorophenyl in the target compound).
    • Retains the 5-methylfuran-2-yl and allyl groups.
Compound 379249-75-9 ():
  • Core: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents :
    • 4-Methylphenyl at position 5 (vs. 5-methylfuran-2-yl in the target compound).
    • [(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl group at position 2.
  • Implications :
    • The isoxazole moiety introduces a nitrogen-oxygen heterocycle, which may improve solubility or alter hydrogen-bonding interactions compared to the furan group .

Heterocyclic Modifications

Chromeno[4,3-d]pyrimidine Derivatives ():
  • Core: Chromeno[4,3-d]pyrimidine (fused benzene ring instead of thiophene).
  • Substituents : Piperidine and thiourea-derived groups.
Thiazinone Derivatives ():
  • Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Amino and phenylamino groups.
  • Implications: The amino group at position 3 (vs. allyl in the target compound) could enhance hydrogen-bonding capacity, influencing target affinity .

Functional Group Analysis

Sulfanyl Linker Variations :
  • The target compound uses a 2-oxoethylsulfanyl linker, while analogues like 379249-75-9 employ a heterocyclic-methylsulfanyl group. This difference may modulate steric bulk and electronic effects, impacting binding pocket accommodation .
Allyl vs. Cyclic Substituents :

Physicochemical and Pharmacokinetic Properties

Property Target Compound 727689-58-9 () 379249-75-9 ()
Molecular Weight ~500 g/mol (estimated) ~490 g/mol ~510 g/mol
LogP ~3.5 (dichloro increases) ~3.0 (dimethyl decreases) ~3.2 (isoxazole balance)
Hydrogen Bond Acceptors 6 (furan O, pyrimidine N/O) 5 7 (isoxazole O/N)
  • TRPA1 Inhibition : Dichloro substituents in the target compound may enhance binding to electrophile-sensitive cysteine residues in TRPA1 compared to methyl groups .

Q & A

Q. What are the established synthetic routes for this thienopyrimidine derivative, and what critical reaction conditions are required?

The compound is synthesized via multi-step organic reactions, including cyclization of thiophene precursors and functionalization of the pyrimidine core. Key steps involve:

  • Cyclocondensation : Thiophene derivatives are cyclized with substituted pyrimidine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Sulfanyl Group Introduction : Thiol-alkylation or nucleophilic substitution reactions to attach the sulfanyl-ethylketone moiety .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing furan vs. dichlorophenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation .
  • IR Spectroscopy : To verify carbonyl (C=O) and sulfanyl (C-S) functional groups .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

Critical challenges include:

  • Intermediate Stability : Oxoethyl and allyl groups may degrade under prolonged heating; inert atmospheres (N₂/Ar) are recommended .
  • Yield Optimization : Multi-step reactions often have cumulative yield losses; catalytic methods (e.g., p-toluenesulfonic acid) improve efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies involve:

  • Substituent Variation : Systematically modifying the dichlorophenyl, methylfuran, or allyl groups to assess impact on target binding .
  • Bioisosteric Replacement : Replacing the sulfanyl linker with selenyl or ether groups to evaluate pharmacokinetic improvements .
  • Computational Docking : Molecular modeling to predict interactions with enzymatic targets (e.g., kinases or proteases) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls .
  • Purity Discrepancies : Orthogonal purity checks via HPLC coupled with diode-array detection (DAD) .
  • Cell Line Differences : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What experimental designs are recommended for evaluating metabolic stability and toxicity?

  • In Vitro Hepatocyte Assays : Use primary human hepatocytes to assess CYP450-mediated metabolism .
  • Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to identify toxic intermediates .
  • Computational ADMET : Tools like SwissADME to predict bioavailability and blood-brain barrier penetration .

Q. How can researchers validate target engagement in complex biological systems?

  • Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Thermal Shift Assays (TSA) : Monitor protein denaturation to confirm direct target binding .

Methodological Considerations

Q. What strategies improve reproducibility in multi-step syntheses?

  • Detailed Reaction Logs : Document exact temperatures, solvent grades, and stirring rates .
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress .

Q. How can crystallography or advanced NMR resolve ambiguities in regiochemistry?

  • Single-Crystal X-ray Diffraction : Resolve substituent positions in the thienopyrimidine core .
  • NOESY/ROESY NMR : Identify spatial proximity between protons in crowded aromatic regions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。